3-Bromo-4'-ethoxy-2-methyl-1,1'-biphenyl
Description
3-Bromo-4'-ethoxy-2-methyl-1,1'-biphenyl (molecular formula: C₁₅H₁₅BrO) is a brominated biphenyl derivative characterized by a bromine atom at the 3-position, an ethoxy group (-OCH₂CH₃) at the 4'-position, and a methyl group (-CH₃) at the 2-position of the biphenyl scaffold. This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura), where the bromine substituent acts as a reactive site for metal-catalyzed aryl-aryl bond formation .
Properties
IUPAC Name |
1-bromo-3-(4-ethoxyphenyl)-2-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-3-17-13-9-7-12(8-10-13)14-5-4-6-15(16)11(14)2/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKIVBQMFREGHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=CC=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4’-ethoxy-2-methyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling Reaction: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with bromine, ethoxy, and methyl groups through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of 3-Bromo-4’-ethoxy-2-methyl-1,1’-biphenyl often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance the production efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Bromo-4’-ethoxy-2-methyl-1,1’-biphenyl can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 4’-ethoxy-2-methyl-1,1’-biphenyl.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide and sodium ethoxide are used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: 4’-ethoxy-2-methyl-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Bromo-4’-ethoxy-2-methyl-1,1’-biphenyl is used as a building block in organic synthesis, particularly in the synthesis of more complex biphenyl derivatives. It is also used in the development of new catalysts and ligands for various chemical reactions .
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It serves as a scaffold for the development of new drugs with anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, 3-Bromo-4’-ethoxy-2-methyl-1,1’-biphenyl is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals. It is also used in the development of new agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Bromo-4’-ethoxy-2-methyl-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations through electrophilic or nucleophilic pathways. In biological systems, its mechanism of action involves interactions with molecular targets such as enzymes and receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Structural and Electronic Properties
The following table summarizes key structural and electronic differences between 3-bromo-4'-ethoxy-2-methyl-1,1'-biphenyl and selected analogs:
Key Research Findings
- Synthetic Utility : In platinum-catalyzed arylation, 3-bromo-4'-methoxy-1,1'-biphenyl achieved a 58% yield, with product ratios influenced by substituent positions . The ethoxy analog may require optimized conditions due to steric effects.
- Material Science Applications : Iodo derivatives like 3-bromo-4-iodo-1,1'-biphenyl are prized for constructing π-conjugated systems in organic electronics .
- Pharmaceutical Relevance : Brominated biphenyls serve as intermediates in anticoagulants (e.g., brodifacoum derivatives) , though the target compound’s methyl and ethoxy groups may tailor it for less toxic applications.
Biological Activity
3-Bromo-4'-ethoxy-2-methyl-1,1'-biphenyl is an organic compound belonging to the biphenyl family, characterized by its structural features: a bromine atom at the 3-position, an ethoxy group at the 4'-position, and a methyl group at the 2-position. This compound is noted for its diverse biological activities and potential applications in medicinal chemistry and material science.
- Molecular Formula : C16H17BrO
- Molecular Weight : 305.21 g/mol
- Synthesis Methods :
- Suzuki-Miyaura Coupling Reaction : Efficient for producing biphenyl derivatives.
- Electrophilic Aromatic Substitution : Involves substituting hydrogen atoms on the benzene rings with various functional groups.
Pharmacological Potential
Research indicates that 3-Bromo-4'-ethoxy-2-methyl-1,1'-biphenyl has significant pharmacological properties, making it a candidate for further investigation in drug development. The compound has shown potential in the following areas:
- Anti-inflammatory Activity : Exhibits the ability to inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases.
- Antimicrobial Properties : Demonstrates activity against various bacterial strains, indicating its potential as an antimicrobial agent.
- Anticancer Effects : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms.
The biological activity of 3-Bromo-4'-ethoxy-2-methyl-1,1'-biphenyl is primarily attributed to its interactions with specific molecular targets. These interactions can modulate biological pathways involved in inflammation and tumor growth.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory processes and tumor growth.
- Receptor Modulation : It may interact with cell surface receptors to influence cellular signaling pathways.
Comparative Analysis
To better understand the biological activity of 3-Bromo-4'-ethoxy-2-methyl-1,1'-biphenyl, it is useful to compare it with structurally similar compounds. Below is a comparison table highlighting key features and activities:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 3-Bromo-4'-ethoxy-2-methyl-1,1'-biphenyl | Bromine, ethoxy, methyl | Anti-inflammatory, Antimicrobial |
| 4-Bromo-4'-methoxy-2-methyl-1,1'-biphenyl | Bromine, methoxy, methyl | Moderate anti-cancer activity |
| 3-Bromo-4'-ethoxy-2,3-dimethyl-1,1'-biphenyl | Bromine, ethoxy, dimethyl groups | Enhanced antimicrobial properties |
Study on Anti-inflammatory Effects
A study conducted by researchers focused on evaluating the anti-inflammatory properties of 3-Bromo-4'-ethoxy-2-methyl-1,1'-biphenyl. The results indicated that this compound significantly reduced the levels of pro-inflammatory cytokines in vitro. The mechanism was attributed to the inhibition of NF-kB signaling pathways.
Antimicrobial Activity Assessment
In another research project, the antimicrobial efficacy of this compound was tested against several bacterial strains. The findings revealed that it exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Anticancer Research
Recent investigations into the anticancer potential of 3-Bromo-4'-ethoxy-2-methyl-1,1'-biphenyl showed that it could inhibit cell proliferation in various cancer cell lines. The compound was found to induce apoptosis through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
